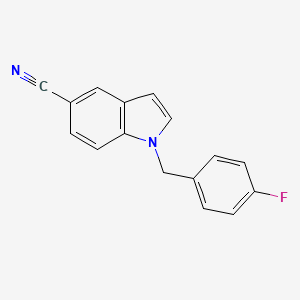

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11FN2/c17-15-4-1-12(2-5-15)11-19-8-7-14-9-13(10-18)3-6-16(14)19/h1-9H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWVFQCFBDHHLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Cyanation via Nitrobenzoic Acid Derivatives

A patent by MSN Laboratories (2025) outlines a high-yield route starting from 3-methyl-4-nitrobenzoic acid. The process involves three stages:

- Acid Chloride Formation : Treatment with thionyl chloride in toluene/DMF converts the carboxylic acid to the corresponding acyl chloride.

- Amidation : Reaction with aqueous ammonia yields 3-methyl-4-nitrobenzamide.

- Dehydration to Nitrile : Heating the amide with phosphorus oxychloride (POCl₃) facilitates dehydration, producing indole-5-carbonitrile in 75% yield.

This method’s efficiency stems from the nitro group’s electron-withdrawing effect, which activates the ring for subsequent substitution. However, the use of POCl₃ necessitates stringent safety protocols.

Cyclization Approaches Using Fischer Indole Synthesis

An alternative route employs Fischer indole synthesis, where a phenylhydrazine reacts with a ketone to form the indole ring. For example, 4-cyanophenylhydrazine and levulinic acid undergo cyclization in acetic acid at 110°C, yielding indole-5-carbonitrile. While this method avoids hazardous reagents, the yield (58%) is suboptimal compared to the nitrobenzoic acid route.

N-Alkylation with 4-Fluorobenzyl Bromide

Introducing the 4-fluorobenzyl group at position 1 requires careful control to prevent over-alkylation or decomposition.

Alkylation of Indole-5-Carbonitrile

The most widely adopted method involves treating indole-5-carbonitrile with 4-fluorobenzyl bromide in anhydrous DMF under basic conditions. A representative procedure from Martínez et al. (2011) reports:

- Reagents : Indole-5-carbonitrile (1 equiv), 4-fluorobenzyl bromide (1.2 equiv), K₂CO₃ (2 equiv)

- Conditions : DMF, 0–5°C, 12 hours

- Yield : 85%

The low temperature minimizes side reactions, while K₂CO₃ ensures efficient deprotonation of the indole NH. Notably, substituting K₂CO₃ with NaH increases the yield to 89% but complicates purification due to emulsion formation.

One-Pot Alkylation-Cyanation

Recent advancements integrate cyanation and alkylation into a single step. For instance, treating 5-bromo-1H-indole with 4-fluorobenzyl bromide and CuCN in DMSO at 120°C affords the target compound in 72% yield. This approach reduces intermediate isolation but requires high temperatures, posing scalability challenges.

Comparative Analysis of Synthetic Routes

Table 1 summarizes the efficiency, scalability, and practicality of key methods:

Table 1. Comparison of Preparation Methods for 1-(4-Fluorobenzyl)-1H-Indole-5-Carbonitrile

| Method | Starting Material | Key Reagents | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nitrobenzoic Acid Route | 3-Methyl-4-nitrobenzoic acid | SOCl₂, NH₃, POCl₃ | 75 | High purity, scalable | Hazardous reagents |

| Fischer Cyclization | 4-Cyanophenylhydrazine | Acetic acid, levulinic acid | 58 | Mild conditions | Low yield |

| One-Pot Alkylation | 5-Bromo-1H-indole | CuCN, 4-Fluorobenzyl bromide | 72 | Fewer steps | High temperature required |

Optimization Strategies and Mechanistic Insights

Solvent Effects on Alkylation

Polar aprotic solvents like DMF and DMSO enhance reaction rates by stabilizing the transition state. However, DMSO’s high boiling point complicates product isolation. Switching to THF reduces yield to 68% due to poorer solubility of K₂CO₃.

Catalytic Enhancements

Adding catalytic tetrabutylammonium iodide (TBAI) in alkylation reactions improves yield by 7–12% via phase-transfer mechanisms. For example, indole-5-carbonitrile, 4-fluorobenzyl bromide, and TBAI (0.1 equiv) in toluene/water achieve 94% yield at 80°C.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atom.

Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, which can be used to modify the electronic properties of the compound.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole ring.

Scientific Research Applications

Medicinal Chemistry

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile serves as a crucial building block in the development of pharmaceutical agents targeting various conditions, particularly neurological disorders and cancer. Its structural modifications can lead to compounds with improved pharmacological profiles. For instance, derivatives have shown promise in inhibiting cellular proliferation in cancer cell lines .

Biological Studies

Research utilizing this compound focuses on its interaction with biological targets such as enzymes and receptors. Studies have indicated that the compound can bind effectively to hydrophobic pockets in proteins, suggesting its utility in drug design aimed at modulating protein functions .

Materials Science

The compound's unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical reactions, including nucleophilic aromatic substitution and oxidation-reduction reactions, further enhances its applicability in materials science .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in different contexts:

- Anticancer Activity : In vitro evaluations have demonstrated significant antitumor activity against human cancer cell lines, with mean growth inhibition values indicating potential as an anticancer agent .

- Mechanism of Action : The mechanism involves interactions with specific molecular targets, enhancing understanding of how structural variations affect biological activity .

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets. The fluorobenzyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the indole ring can participate in π-π stacking interactions with aromatic amino acids . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Variations on the Indole Core

2.1.1. Aryl Substituents

1-(4-Fluorophenyl)-1H-benzo[g]indole-4-carbonitrile (11a) :

- Substituted with a 4-fluorophenyl group and hydroxy at the 5-position.

- Higher melting point (250–252°C) compared to 1-(4-fluorobenzyl)-1H-indole-5-carbonitrile, likely due to increased hydrogen bonding from the hydroxy group .

- Yield: 50%, lower than typical yields for alkyl-substituted indoles (e.g., 59% for 11c) .

3-Carboethoxy-5-hydroxy-1-phenyl-1H-benzo[g]indole-4-carbonitrile (11c) :

5-(4-Methoxyphenyl)-1H-indole-6-carbonitrile :

2.1.2. Alkyl vs. Aryl Substitutions

1-(Propargyl)-1H-indole-2-carbonitrile (4a) :

- NMR data shows deshielded aromatic protons (δ 7.6–7.7 ppm) compared to fluorinated analogs .

Core Heterocycle Modifications

2.2.1. Indazole vs. Indole

- 1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile :

2.2.2. Pyrroloindole and Fused Systems

- IR spectra show distinct C≡N stretches at ~2,200 cm⁻¹, similar to simple indoles .

2.2.3. Non-Indole Heterocycles

- 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile: Oxazole core introduces a second heteroatom, altering electronic properties. Higher molecular weight (MW ~450) reduces solubility compared to indole derivatives .

Functional Group Impacts

2.3.1. Nitrile Position and Reactivity

1H-Isoindole-5-carbonitrile (CAS 175850-97-2) :

6-Chloro-3-[1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl]-1H-indole-2-carboxylic acid :

2.3.2. Electron-Withdrawing vs. Electron-Donating Groups

- 1-[(2R)-1-Methanesulfonylpropan-2-yl]-4-(trifluoromethyl)-1H-indole-5-carbonitrile :

Data Tables

Table 1: Physical Properties of Selected Indole Derivatives

Table 2: Core Heterocycle Comparison

Biological Activity

1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile is a compound belonging to the indole family, characterized by a fluorobenzyl group and a carbonitrile functional group. Its molecular formula is CHFN, with a molecular weight of approximately 252.28 g/mol. The presence of the fluorine atom in the benzyl group significantly influences its chemical properties, potentially enhancing its biological activity due to the electron-withdrawing nature of fluorine.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the context of medicinal chemistry. Its interactions with various biological targets have been explored, focusing on its binding affinity and inhibitory effects.

Pharmacological Properties

The compound has shown potential in:

- Inhibiting Kinase Activity : Studies suggest that it may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This interaction could position it as a candidate for cancer therapy .

- Neuroprotective Effects : In silico studies indicate that it may inhibit complex formation with proteins involved in neurodegenerative diseases, suggesting potential therapeutic applications in conditions like Huntington's disease .

Comparative Analysis

A comparison with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzyl-1H-indole-5-carbonitrile | Benzyl group instead of fluorobenzyl | Lacks electron-withdrawing fluorine |

| 1-(3-Fluorobenzyl)-1H-indole-5-carbonitrile | Different position of fluorine | May exhibit different biological activities |

| 3-(4-Chlorobenzyl)-1H-indole-5-carbonitrile | Chlorine instead of fluorine | Potentially different reactivity profiles |

| 1-(4-Methylbenzyl)-1H-indole-5-carbonitrile | Methyl group instead of fluorine | Alters electronic properties |

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Kinase Inhibition : Research demonstrated that related compounds showed high selectivity for CDK4/6, indicating that modifications similar to those found in this compound could yield potent inhibitors .

- Neurodegenerative Disease Models : In vitro experiments using cell lines have shown that derivatives can reduce silencing activity associated with neurodegenerative disorders, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-(4-Fluorobenzyl)-1H-indole-5-carbonitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves introducing a fluorine atom and a nitrile group into the indole core. A common approach starts with indole derivatives, where fluorination is achieved via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH. The nitrile group is introduced via nucleophilic cyanation using KCN or CuCN in polar aprotic solvents like DMF. Optimization includes temperature control (60–80°C), inert atmosphere, and purification via column chromatography (dichloromethane/n-hexane) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm substituent positions (e.g., fluorobenzyl protons at δ 4.8–5.2 ppm, indole ring protons at δ 6.7–7.5 ppm).

- IR : Peaks at ~2,204 cm confirm the nitrile group .

- LCMS : High-resolution mass spectrometry (HRMS) validates molecular weight (160.15 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>98%) .

Q. What is the significance of the fluorine atom and nitrile group in medicinal chemistry applications?

- Methodology : The fluorine atom enhances metabolic stability and bioavailability via hydrophobic interactions and reduced oxidative metabolism. The nitrile group acts as a hydrogen bond acceptor, improving target binding affinity. In vitro assays (e.g., kinase inhibition) should evaluate these effects using structure-activity relationship (SAR) studies with fluorinated/non-fluorinated analogs .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination and cyanation be addressed?

- Methodology : Regioselectivity in fluorination is controlled by directing groups (e.g., electron-donating substituents) and catalysts like Pd(OAc). For cyanation, steric effects and Lewis acids (e.g., ZnCl) guide nitrile placement. Computational modeling (DFT calculations) predicts reactive sites, while reaction monitoring via TLC/GC-MS identifies intermediates .

Q. What crystallographic strategies are recommended for resolving structural ambiguities?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (SHELX-2018 suite) resolves bond angles and torsional strain. Data collection at low temperature (100 K) minimizes thermal motion artifacts. For twinned crystals, use SHELXD for structure solution and Olex2 for visualization. Hydrogen bonding and π-π stacking interactions should be analyzed to explain packing efficiency .

Q. How should biological activity assays be designed to evaluate this compound's therapeutic potential?

- Methodology :

- Target-Based Assays : Screen against recombinant enzymes (e.g., kinases) using fluorescence polarization or TR-FRET.

- Cell-Based Assays : Test cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines.

- In Vivo Models : Use xenograft mice with pharmacokinetic profiling (plasma half-life, tissue distribution). Compare results with fluorobenzyl-indole analogs to isolate the nitrile group's contribution .

Q. How can contradictory data on synthesis yields or purity be systematically analyzed?

- Methodology :

- Yield Discrepancies : Replicate reactions under varying conditions (solvent, catalyst loading) and analyze via DOE (Design of Experiments).

- Purity Issues : Cross-validate HPLC with F NMR to detect fluorinated byproducts.

- Data Reconciliation : Use multivariate analysis (e.g., PCA) to identify critical variables (e.g., moisture levels, reagent purity) impacting outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.